Z-Phe-his-leu-OH
CAS No.: 28458-19-7
Cat. No.: VC2446602
Molecular Formula: C29H35N5O6
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28458-19-7 |
---|---|
Molecular Formula | C29H35N5O6 |
Molecular Weight | 549.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 |
Standard InChI Key | BOMYCHBQXOKSLT-SDHOMARFSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Z-Phe-His-Leu-OH, also referred to as N-benzoxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine, is a protected tripeptide consisting of three amino acids: phenylalanine, histidine, and leucine, with a benzyloxycarbonyl (Z/Cbz) protecting group at the N-terminus. This compound has a molecular formula of C29H35N5O6 and a molecular weight of 549.6 g/mol . The structure incorporates both aromatic and aliphatic components, contributing to its unique physicochemical properties.
Physical and Chemical Characteristics
Z-Phe-His-Leu-OH exhibits several key physical and chemical properties that define its behavior in biological systems and laboratory applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Z-Phe-His-Leu-OH
Property | Value | Source |
---|---|---|
Molecular Formula | C29H35N5O6 | |
Molecular Weight | 549.6 g/mol | |
CAS Number | 28458-19-7 | |
IUPAC Name | (2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
Sequence | Z-Phe-His-Leu-OH | |
HELM Notation | PEPTIDE1{[*C(=O)C@HNC(=O)OCc2ccccc2].H.L}$$$$ |
The compound contains multiple functional groups, including a carboxyl group, amide bonds, an imidazole ring (from histidine), a benzene ring (from phenylalanine), and a benzyloxycarbonyl protecting group. These structural elements contribute to its solubility profile and reactivity in various biochemical environments.
Structural Features
The Z-protecting group at the N-terminus serves to prevent unwanted reactions during peptide synthesis and biochemical applications. The specific amino acid sequence (Phe-His-Leu) has been optimized for interaction with the active site of ACE, making it an effective substrate for this enzyme . The structure includes:
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A Z-protected phenylalanine residue at the N-terminus
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A central histidine residue with its characteristic imidazole side chain
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A C-terminal leucine residue with its branched aliphatic side chain
The presence of both hydrophobic (phenylalanine, leucine) and basic (histidine) amino acid residues contributes to the compound's specificity as an ACE substrate.
Biological Function and Enzymatic Interactions
Role as an ACE Substrate
Z-Phe-His-Leu-OH is primarily recognized for its function as a substrate for angiotensin I-converting enzyme (ACE) . ACE is a zinc metalloprotease that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. The enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
When Z-Phe-His-Leu-OH interacts with ACE, the enzyme cleaves the peptide bond between histidine and leucine, yielding Z-Phe and His-Leu as products . This specific cleavage pattern has made Z-Phe-His-Leu-OH particularly valuable for ACE activity assays in both research and clinical settings.
Enzymatic Cleavage Mechanism
The enzymatic cleavage of Z-Phe-His-Leu-OH by ACE follows a specific mechanism that involves the interaction between the peptide substrate and the active site of the enzyme. This process can be summarized as follows:
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The substrate binds to the active site of ACE
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The zinc ion in the active site coordinates with the carbonyl oxygen of the peptide bond between histidine and leucine
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A water molecule, activated by the zinc ion, attacks the carbonyl carbon
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The peptide bond is cleaved, releasing Z-Phe and His-Leu
The resulting His-Leu fragment can be quantified by generating a fluorescent adduct with o-phthalaldehyde, allowing for precise measurement of ACE activity .
Research Applications
ACE Activity Measurement
Z-Phe-His-Leu-OH has become an essential tool for measuring ACE activity in various biological samples, including serum, plasma, tissues, and cell cultures . The compound's specific cleavage by ACE makes it ideal for quantitative enzyme assays. Researchers typically use fluorometric methods to detect the His-Leu product after reaction with o-phthalaldehyde, which forms a fluorescent adduct that can be measured with high sensitivity.
These assays have been widely employed in studies of cardiovascular diseases, particularly hypertension, where ACE plays a significant role. They are also valuable for evaluating the efficacy of ACE inhibitors, a class of drugs used to treat hypertension and heart failure.
ACE Phenotyping
Z-Phe-His-Leu-OH is extensively used in ACE phenotyping, a technique that characterizes the properties and behavior of ACE in different biological samples . This approach has been particularly valuable for identifying variations in ACE activity and inhibitor sensitivity among individuals, contributing to the field of personalized medicine.
One important application is the calculation of the ZPHL/HHL ratio (Z-Phe-His-Leu to Hip-His-Leu ratio), which has been shown to be useful for detecting ACE inhibitors in serum or tissue samples . Studies have demonstrated that this ratio increases in the presence of ACE inhibitors, providing a valuable parameter for research and clinical applications.
Table 2: Comparative Substrate Properties for ACE Activity Measurements
Peptide Synthesis and Drug Development
Z-Phe-His-Leu-OH serves as a valuable building block in peptide synthesis, contributing to the development of novel peptide-based drugs . Its protected form makes it particularly useful in solid-phase peptide synthesis methodologies. The compound has been utilized in pharmaceutical research focused on developing treatments for various conditions, including hypertension, heart failure, and fibrosis.
The use of Z-Phe-His-Leu-OH in drug development extends to:
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Structure-activity relationship studies of ACE inhibitors
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Development of domain-selective ACE inhibitors
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Investigation of peptide-based therapeutics for cardiovascular diseases
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Screening of potential ACE inhibitors from natural sources
These applications highlight the compound's versatility in pharmaceutical research and its potential contributions to the development of new therapeutic agents .
Analytical Methods and Techniques
Fluorometric Assays
The most common analytical method involving Z-Phe-His-Leu-OH is the fluorometric assay for ACE activity. This technique relies on the enzymatic cleavage of Z-Phe-His-Leu-OH by ACE, followed by the reaction of the resulting His-Leu with o-phthalaldehyde to form a fluorescent product. The intensity of fluorescence is directly proportional to the amount of His-Leu produced, which in turn reflects the activity of ACE in the sample.
The general protocol for this assay includes the following steps:
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Incubation of the biological sample with Z-Phe-His-Leu-OH
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Termination of the enzymatic reaction
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Addition of o-phthalaldehyde to react with His-Leu
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Measurement of fluorescence intensity
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Calculation of ACE activity based on standard curves
This method offers high sensitivity and specificity, making it suitable for various research and clinical applications.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze the products of Z-Phe-His-Leu-OH cleavage with greater precision . These methods allow for the separation and identification of reaction products with high resolution, providing detailed information about the enzymatic process.
LC-MS approaches offer several advantages over traditional fluorometric assays, including:
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Higher specificity in identifying reaction products
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Ability to detect multiple products simultaneously
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Reduced interference from other components in biological samples
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Quantification of products with greater accuracy
These advantages have made LC-MS an increasingly popular choice for studies involving Z-Phe-His-Leu-OH, particularly in complex biological systems .
Comparative Studies with Related Compounds
Comparison with Other ACE Substrates
Several substrates are available for measuring ACE activity, each with its own advantages and limitations. Z-Phe-His-Leu-OH is often compared with Hip-His-Leu (Hippuryl-His-Leu), another commonly used substrate for ACE assays .
Table 3: Comparison of Z-Phe-His-Leu-OH with Other Related Compounds
The choice between these substrates often depends on the specific research objectives, the nature of the biological sample, and the analytical methods available. In some studies, both Z-Phe-His-Leu-OH and Hip-His-Leu are used in parallel to calculate the ZPHL/HHL ratio, which provides additional information about ACE inhibition .
Structure-Activity Relationships
Studies on structure-activity relationships have provided insights into the importance of specific structural features of Z-Phe-His-Leu-OH for its function as an ACE substrate. These investigations have revealed that:
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The Z (benzyloxycarbonyl) protecting group enhances the stability of the compound and contributes to its specificity
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The phenylalanine residue plays a crucial role in substrate recognition by ACE
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The histidine-leucine sequence at the C-terminus is essential for the enzymatic cleavage
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Modifications to any of these components can significantly affect the compound's interaction with ACE
Understanding these structure-activity relationships has guided the development of more selective ACE substrates and inhibitors for various applications.
Current Research and Future Directions
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